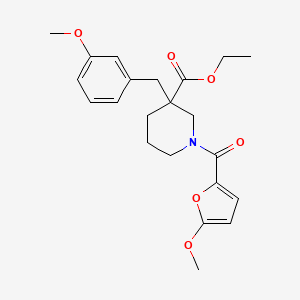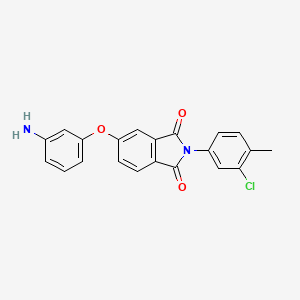
ethyl 3-(3-methoxybenzyl)-1-(5-methoxy-2-furoyl)-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-methoxybenzyl)-1-(5-methoxy-2-furoyl)-3-piperidinecarboxylate, also known as ETPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. ETPC is a piperidine derivative that possesses a unique molecular structure, making it a promising candidate for further studies.
Mécanisme D'action
The exact mechanism of action of ethyl 3-(3-methoxybenzyl)-1-(5-methoxy-2-furoyl)-3-piperidinecarboxylate is not fully understood. However, research has shown that this compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been shown to inhibit the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase-2 and lipoxygenase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Research has shown that this compound can modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. Additionally, this compound has been shown to inhibit the production of reactive oxygen species and nitric oxide, which are involved in various pathological conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl 3-(3-methoxybenzyl)-1-(5-methoxy-2-furoyl)-3-piperidinecarboxylate is its potent antitumor activity against various cancer cell lines. Additionally, this compound has been shown to possess anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various inflammatory diseases. However, one of the limitations of this compound is its low solubility in water, which may limit its bioavailability and therapeutic efficacy.
Orientations Futures
There are several future directions for the study of ethyl 3-(3-methoxybenzyl)-1-(5-methoxy-2-furoyl)-3-piperidinecarboxylate. One area of research could be the development of novel drug delivery systems using this compound as a carrier molecule. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound and its potential use in the treatment of various diseases. Furthermore, the synthesis of this compound analogs could be explored to improve its solubility and therapeutic efficacy.
Méthodes De Synthèse
The synthesis of ethyl 3-(3-methoxybenzyl)-1-(5-methoxy-2-furoyl)-3-piperidinecarboxylate involves a multi-step process that requires the use of various reagents and reaction conditions. The first step involves the condensation of 3-methoxybenzaldehyde with 5-methoxy-2-furoic acid in the presence of a catalyst to form 3-(3-methoxybenzyl)-5-methoxy-2-furoic acid. The second step involves the reduction of the furoic acid moiety to form 3-(3-methoxybenzyl)-5-methoxy-2-furanmethanol. The final step involves the esterification of the resulting alcohol with ethyl piperidine-3-carboxylate in the presence of a catalyst to form this compound.
Applications De Recherche Scientifique
Ethyl 3-(3-methoxybenzyl)-1-(5-methoxy-2-furoyl)-3-piperidinecarboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Research has shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various inflammatory diseases. Additionally, this compound has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
Propriétés
IUPAC Name |
ethyl 1-(5-methoxyfuran-2-carbonyl)-3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-4-28-21(25)22(14-16-7-5-8-17(13-16)26-2)11-6-12-23(15-22)20(24)18-9-10-19(27-3)29-18/h5,7-10,13H,4,6,11-12,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELSDYZLFBBRFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=CC=C(O2)OC)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-methylphenoxy)piperidine](/img/structure/B5082084.png)
![2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5082085.png)
![2-[2-(4-{2-hydroxy-3-[(2-isopropyl-5-methylcyclohexyl)oxy]propyl}-1-piperazinyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5082110.png)
![N-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5082115.png)
![2-[(2,3-difluorophenoxy)methyl]-N-[(1-isopropyl-4-piperidinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5082127.png)
![propyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5082130.png)
![4-(5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5082138.png)
![methyl 4-{[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B5082146.png)
![(3-bromo-4-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5082164.png)
![3'-(methylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B5082170.png)

![dimethyl 2-[1-(4-iodobenzoyl)-7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5082182.png)


